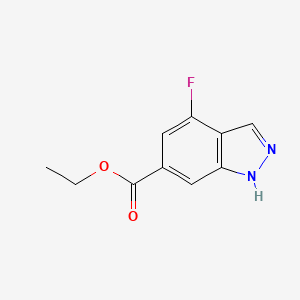

Ethyl 4-fluoro-2H-indazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-fluoro-2H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . This compound is particularly notable for its potential use in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 4-fluoro-2H-indazole-6-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and ethyl 2-bromoacetate.

Cyclization Reaction: The key step involves the cyclization of the starting materials to form the indazole ring.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-fluoro-2H-indazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-fluoro-2H-indazole-6-carboxylate has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: It serves as a valuable tool in studying biological pathways and molecular interactions, particularly in the context of enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other indazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-fluoro-2H-indazole-6-carboxylate can be compared with other similar compounds, such as:

Ethyl 2H-indazole-6-carboxylate: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially affecting its solubility and reactivity.

4-Fluoro-2H-indazole-6-carboxylic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity compared to the ester derivatives.

This compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 4-fluoro-2H-indazole-6-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Overview of Indazole Derivatives

Indazole derivatives are known for their wide-ranging medicinal applications, including:

- Antitumor Activity : Many indazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antibacterial and Antifungal Properties : They have been shown to possess activity against a variety of microbial pathogens.

- Anti-inflammatory Effects : Some derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.

- Cell Signaling Modulation : It can alter signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Regulation : this compound may influence gene expression profiles associated with disease states.

Antitumor Activity

Recent studies have demonstrated the antitumor efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | |

| MCF-7 (Breast Cancer) | 12.8 | |

| HeLa (Cervical Cancer) | 18.5 |

These values indicate that this compound exhibits moderate to strong cytotoxicity against these cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These results suggest that this compound possesses notable antimicrobial activity, particularly against fungal pathogens.

Case Studies

-

Case Study on Antitumor Efficacy :

A study conducted on the effects of this compound in a xenograft model demonstrated significant tumor reduction compared to controls. The compound inhibited tumor growth by inducing apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP. -

Case Study on Anti-inflammatory Properties :

In a murine model of acute inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha). Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to untreated controls.

Properties

IUPAC Name |

ethyl 4-fluoro-1H-indazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)6-3-8(11)7-5-12-13-9(7)4-6/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFDDSVJKYUUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=NN2)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.